2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide - 329080-41-3

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Catalog Number: EVT-3063757
CAS Number: 329080-41-3
Molecular Formula: C21H26FN3O
Molecular Weight: 355.457
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide (AZD3229) []

  • Compound Description: AZD3229 is a potent pan-KIT mutant kinase inhibitor. It exhibits strong inhibitory activity against a diverse panel of mutant KIT-driven Ba/F3 cell lines, demonstrating single-digit nM growth inhibition []. This compound showcases good selectivity over KDR, mitigating the risk of hypertension often associated with second and third-line GIST therapies [].

2. 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) []

  • Compound Description: FPMINT is a novel inhibitor of equilibrative nucleoside transporters (ENTs), showing higher selectivity for ENT2 over ENT1 []. It functions as an irreversible and non-competitive inhibitor, reducing the Vmax of [3H]uridine uptake without affecting Km [].

3. 5-fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole derivatives []

  • Compound Description: These benzimidazole derivatives exhibit potent urease inhibition activity, exceeding the efficacy of standard inhibitors like thiourea and hydroxyurea []. Notably, some derivatives displayed IC50 values as low as 3.06 µM against urease, indicating their potential as therapeutic agents for ureolytic bacterial infections [].

4. 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide []

  • Compound Description: This compound features an intramolecular C—H⋯O hydrogen bond influencing its conformation []. The 2-chlorobenzyl group exhibits rotational disorder [].

5. 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604) []

  • Compound Description: K-604 is a potent and water-soluble inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1) with a 229-fold selectivity over ACAT-2 []. Its improved aqueous solubility and oral absorption, attributed to the incorporation of a piperazine unit, make it a promising candidate for treating diseases associated with ACAT-1 overexpression [].

6. (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide analogues []

  • Compound Description: This series of compounds highlights the use of 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI), a metabolite of Losartan, as a key intermediate in their synthesis []. These analogues were characterized using techniques like 1H NMR, 13C NMR, Mass Spectroscopy, and elemental analyses [].

7. N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides []

  • Compound Description: This series explores modifications of arylpiperazine derivatives to enhance their affinity for serotonin 5-HT1A receptors []. These compounds show promise for treating central nervous system diseases like schizophrenia and depression [].

8. 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one []

  • Compound Description: This compound incorporates both a piperazine and a morpholine ring within its structure []. Its crystal structure reveals a puckered piperazine ring, a chair conformation for the morpholine ring, and specific dihedral angles between the aromatic rings [].

9. 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide []

  • Compound Description: This compound features a piperazine ring in a chair conformation, with the pyridine and benzene rings exhibiting a specific dihedral angle []. Intramolecular C—H⋯O and N—H⋯N interactions, along with intermolecular C—H⋯N hydrogen bonds, contribute to its crystal packing [].

10. N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib freebase) []

  • Compound Description: Imatinib, a prominent leukemia therapeutic agent, is typically characterized in its salt form []. This research presents the crystal structure of the freebase Imatinib, revealing an extended conformation stabilized by H-bonds between its amide, amine, and pyrimidine groups [].

11. 2-[4-(3-{(r)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915) []

  • Compound Description: BI 665915 is a potent 5-lipoxygenase-activating protein (FLAP) inhibitor exhibiting excellent FLAP binding potency (IC50 < 10 nM) and potent inhibition of LTB4 synthesis in human whole blood (IC50 < 100 nM) []. Its favorable DMPK profile, low predicted human clearance, and low risk for drug-drug interactions make it a promising drug candidate [].

12. (E)-3-(2-Ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazin-1-yl}prop-2-en-1-one []

  • Compound Description: This compound features a piperazine ring in a chair conformation with equatorial N—C bonds []. The E conformation of the C=C double bond and a specific dihedral angle between the fluorobenzene rings are key structural characteristics [].

13. N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825) []

  • Compound Description: BMS-354825 is a potent dual Src/Abl kinase inhibitor demonstrating excellent antiproliferative activity against various cancer cell lines []. Its oral efficacy in a K562 xenograft model, coupled with complete tumor regressions and low toxicity at various doses, makes it a promising candidate for oncology indications [].

14. N-phenyl-2-{[5-(naphthalen-1-ylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide (5a) and its derivatives []

  • Compound Description: This series focuses on incorporating a 1,2,4-triazole scaffold with varying substituents for potential α‐glucosidase inhibitory activity []. Compound 5a, achieving a yield of up to 91%, exemplifies the synthetic efficiency of this approach []. Compound 5g, bearing a 3-hydroxy substitution on the N-phenylacetamide moiety, demonstrated higher α‐glucosidase inhibitory potential (IC50 = 158.4 ± 3.4 μM) compared to acarbose (IC50 = 351.3 ± 1.8 μM) [].

15. N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562) []

  • Compound Description: HTL22562, a potent and selective CGRP receptor antagonist, was discovered through structure-based drug design []. Its high potency, selectivity, metabolic stability, solubility, and favorable pharmacokinetic properties make it a promising clinical candidate for migraine treatment [].

16. N-(5BROMO-2-(5-PHENYL1,3,4-OXADIAZOL-2-YL)NAPHTHA[2,1-B]FURAN-1- YL)ACETAMIDE (8) and N-(5-NITRO-2-(5-PHENYL-1,3,4- OXADIAZOL-2-YL)NAPHTHA[2,1-BFURAN-1-YL]ACETAMIDE (5) []

  • Compound Description: These compounds are novel naphtho-furan derivatives synthesized and characterized for their potential antimicrobial activity [].

17. 2-(4-{2-[(2-oxo-2H-chromen-4-yl)oxy]acetyl}piperazin-1-yl)acetamide and N-(2,4-dimethoxybenzyl)-2-[(2-oxo-2H-chromen-4-yl)oxy]acetamide []

  • Compound Description: These compounds are coumarin derivatives whose crystal structures and intermolecular interactions have been extensively studied []. The research utilizes Hirshfeld surface analysis and two-dimensional fingerprint plots to understand their crystal packing [].

18. 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide and 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide []

  • Compound Description: These compounds are (diaminopyrimidin-2-yl)thioacetamide derivatives []. Their crystal structures reveal specific dihedral angles between the pyrimidine ring and the aromatic ring systems []. The molecules form inversion dimers stabilized by N—H⋯N hydrogen bonds [].

19. 3-iodo-N~2-(2-methyl-1-(methylsulfonyl)propan-2-yl)-N~1-(2-methyl-4-(perfluoropropan-2-yl)phenyl)phthalamide []

  • Compound Description: This compound features a phthalimide core with various substituents, including a methylsulfonyl group and a perfluoropropane group [].

20. N-methyl-2-(4-(3-methylbenzoyl)piperazin-1-yl)-N-(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)acetamide []

  • Compound Description: Synthesized from duloxetine, this compound incorporates a piperazine ring linked to an acetamide group, along with naphthalene and thiophene moieties [].

21. 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol (JJC8-091) and its derivatives []

  • Compound Description: JJC8-091 is an atypical dopamine transporter (DAT) inhibitor showing efficacy in reducing the reinforcing effects of cocaine and methamphetamine without exhibiting psychostimulant behaviors []. This research explores modifications to improve its DAT affinity and metabolic stability [].

22. 2-(4-(2-CHLOROBENZYL/BENZOYL) SUBSTITUTED PIPERAZIN-1-YL)-N-PHENYLACETAMIDE []

  • Compound Description: This series of benzyl and benzoyl substituted acetamides was designed as potential antipsychotic agents []. Computational studies and behavioral tests in mice were conducted to evaluate their properties and potential for treating psychosis [].

23. 2-Substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] Acetamide Analogs []

  • Compound Description: This series of imidazole derivatives was investigated for their anticancer activity against breast cancer cell lines (MCF-7) using QSAR analysis []. 2D and 3D QSAR models were developed to understand the structural requirements for optimal activity, guiding the design of novel anticancer agents [].

24. (4Z)-2-Phenyl-1-{(E)-[4-(propan-2-yl)benzylidene]amino}-4-[(thiophen-2-yl)methylidene]-1H-imidazol-5(4H)-one []

  • Compound Description: This compound features an imidazole ring linked to a thiophene ring and a phenyl ring via methylidene bridges []. An intramolecular C—H⋯N hydrogen bond stabilizes its conformation [].

25. N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides []

  • Compound Description: This series of nitrones incorporates a 1,2,3-triazole ring and was designed for their antioxidant and anti-inflammatory properties []. These compounds demonstrated varying levels of inhibition against soybean lipoxygenase (LOX) and free radicals [].

26. N‐{[2‐(4‐Phenyl‐piperazin‐1‐yl)‐ethyl]‐phenyl}‐arylamides []

  • Compound Description: This study investigated N‐{[2‐(4‐Phenyl‐piperazin‐1‐yl)‐ethyl]‐phenyl}‐arylamides for their neuroprotective activity []. Affinity chromatography identified potential cellular targets, such as NAD(P)H:quinone oxidoreductase (NQO1), that interact with these compounds and contribute to their neuroprotective effects [].

27. [3H]4‐(Dimethylamino)‐N‐[4‐(4‐(2-methoxyphenyl)piperazin‐ 1‐yl)butyl]benzamide ([3H]WC‐10) [, ]

  • Compound Description: [3H]WC‐10 is a radiolabeled N-phenyl piperazine analog with high affinity and selectivity for dopamine D3 receptors over D2 receptors [, ]. Its use in quantitative autoradiography studies enabled the analysis of D2 and D3 receptor density ratios in various brain regions [], offering valuable insights into the distribution and potential roles of these receptors in the brain.

28. N-[ω-[4-(2-methoxyphenyl)piperazin-1-yl]alkyl]pyrid-2(1H)-ones []

  • Compound Description: This series explores the impact of structural modifications on the 5-HT1A and 5-HT2A activity of ω-[4-(2-methoxyphenyl)piperazin-1-yl]alkyl derivatives with terminal pyrid-2(1H)-one fragments []. Results indicate that unsubstituted and monosubstituted derivatives with a tetramethylene spacer exhibit high 5-HT1A receptor affinity and act as antagonists [].

29. N-(4-{4-[2-(Trifluoromethoxy)phenyl]piperazin-1-yl}butyl)thiophene-2-carboxamide dihydrate []

  • Compound Description: This dopamine D3 ligand features a piperazine ring in a chair conformation and a trifluoromethoxy group on the phenyl ring []. The crystal structure reveals a specific dihedral angle between the piperazine and benzene rings, with intermolecular N—H⋯O and O—H⋯O hydrogen bonds contributing to its packing [].

30. N-Naphthalen-1-yl-2-[4-(substituted phenyl)-piperazin-1-yl]-acetamides []

  • Compound Description: This study focuses on the design and synthesis of N-Naphthalen-1-yl-2-[4-(substituted phenyl)-piperazin-1-yl]-acetamides as potential atypical antipsychotic agents []. The design strategy leverages structural information available for dopamine D3 and serotonin receptors [].

31. N‐{[2‐(4‐Phenyl‐piperazin‐1‐yl)‐ethyl]‐phenyl}‐arylamides []

  • Compound Description: This study investigates the structure-activity relationship of N‐{[2‐(4‐Phenyl‐piperazin‐1‐yl)‐ethyl]‐phenyl}‐arylamides, focusing on their affinity for dopamine D2 and 5‐hydroxytryptamine 5-HT1A receptors []. The research revealed that the biological activity is highly dependent on the topology and heteroaryl group within the molecules [].

32. N‐(4‐(4‐(2‐Halogenophenyl)piperazin‐1‐yl)butyl) Substituted Cinnamoyl Amide Derivatives []

  • Compound Description: This series of cinnamoyl amide derivatives, incorporating a halogenophenylpiperazine moiety, was synthesized and evaluated for binding affinities at dopamine hD2 and hD3 receptors []. The compounds exhibited high to remarkable receptor affinities, with some demonstrating distinct selectivity for D3 receptors [].

33. N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate []

  • Compound Description: This compound features a piperazine ring connected to a pyridine ring and a methoxyphenyl group []. The crystal structure highlights specific dihedral angles between the rings and the presence of intra- and intermolecular hydrogen bonds [].

34. 3-Iodo-N~1-(2-methyl-4-perfluoropropane-2-yl)-N~2-[2-methyl-1-(methylsulfinyl) propan-2-yl phenyl]phthalamide []

  • Compound Description: This compound is a phthalimide derivative synthesized through a multi-step process involving amidation, oxidation, and iodination []. The research focuses on optimizing the synthetic route for industrial application [].

35. N-(4-((4-Benzhydryl Piperazin-1-yl) Methyl Carbamoyl) Phenyl) Furan-2-Carboxamide (BFC) []

  • Compound Description: BFC is a corrosion inhibitor that acts on brass in acidic environments []. Its inhibitory mechanism involves adsorption onto the brass surface, forming a protective layer [].

36. 6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79) and its derivatives []

  • Compound Description: SN79 and its derivatives are sigma-2 receptor ligands with potential implications in cancer and neurodegenerative disease []. The research explores the structure-activity relationship of these compounds, demonstrating their divergent effects on cell death and metabolic stimulation [].

37. 1-methyl-4-(2-methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-ium 2,5-dihydroxybenzoate propan-2-ol monosolvate []

  • Compound Description: This compound is an olanzapinium salt whose crystal structure reveals a boat conformation for the central seven-membered heterocycle and a chair conformation for the piperazine ring [].

38. 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones []

  • Compound Description: These compounds are thiazolidinone derivatives synthesized from 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinolin-3-carboxylic acid []. They were evaluated for their in vitro antibacterial and antifungal activities, with some exhibiting promising results compared to standard drugs [].

39. 2-(2-(4-Phenyl-2,3-Dihydrobenzo[B][1,4]Thiazepin-2-YL) Phenoxy)-N-(P-Tolyl)Acetamide []

  • Compound Description: This compound is a benzothiazepine derivative synthesized through a multi-step reaction involving salicylaldehyde, acetophenone, and o-aminothiophenol [].

40. 5-(4-N-Alkyl-piperazin-1-yl)-1-benzofuran-2-yl)-3-substituted phenyl propenone derivatives []

  • Compound Description: This series of benzofuran derivatives was synthesized and evaluated for their in vitro antibacterial activity []. The compounds exhibited weak to moderate activity, with the N-alkyl piperazine benzofuran derivatives showing better activity than their corresponding chalcone derivatives [].

Properties

CAS Number

329080-41-3

Product Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide

Molecular Formula

C21H26FN3O

Molecular Weight

355.457

InChI

InChI=1S/C21H26FN3O/c1-16(2)17-7-9-18(10-8-17)23-21(26)15-24-11-13-25(14-12-24)20-6-4-3-5-19(20)22/h3-10,16H,11-15H2,1-2H3,(H,23,26)

InChI Key

MGPZRVNMVKBATP-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.